molecular formula C10H17ClN2O B2493957 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride CAS No. 2287312-05-2

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride

Cat. No.: B2493957
CAS No.: 2287312-05-2
M. Wt: 216.71
InChI Key: FYHBFIRIVSZZDR-UHFFFAOYSA-N
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Description

1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride is a bicyclic amine derivative featuring a rigid bicyclo[1.1.1]pentane scaffold fused to a piperidin-2-one (δ-lactam) ring via an amine linkage. The bicyclo[1.1.1]pentane core imparts high strain and unique three-dimensional geometry, which enhances binding specificity in medicinal chemistry applications. The hydrochloride salt improves aqueous solubility, critical for bioavailability.

Properties

IUPAC Name

1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;/h1-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBFIRIVSZZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the aminobicyclo[1.1.1]pentane intermediate, which can be achieved through a series of reactions including cycloaddition and amination. The piperidin-2-one ring is then introduced through a condensation reaction with the aminobicyclo[1.1.1]pentane intermediate. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride exhibit various pharmacological activities, including:

  • Antidepressant Effects : Studies have shown that analogs of this compound can influence neurotransmitter systems, potentially offering new avenues for treating depression .
  • CNS Activity : The compound's structure allows it to interact with central nervous system receptors, making it a candidate for neuropharmacological research aimed at disorders such as anxiety and schizophrenia .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its bicyclic structure is particularly valuable in:

  • Creating Novel Therapeutics : Researchers have utilized the compound in synthesizing derivatives that may possess enhanced biological activity or improved pharmacokinetic properties .

Material Science

Due to its unique structural characteristics, this compound has potential applications in material science, particularly in developing polymers and other materials that require specific mechanical properties or functionalities.

Case Study 1: Neuropharmacological Research

A study conducted by Caputo et al. explored the synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, focusing on their interaction with serotonin receptors. The results indicated promising antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .

Case Study 2: Synthesis of Derivatives

Research published by the Royal Society of Chemistry detailed the synthesis of highly functionalized bicyclo[1.1.1]pentanes using this compound as a precursor. The study highlighted the efficiency of using this bicyclic structure to create diverse derivatives with varying biological activities, showcasing its versatility in synthetic chemistry applications .

Mechanism of Action

The mechanism of action of 1-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The bicyclo[1.1.1]pentane scaffold is widely modified to tune physicochemical and biological properties. Key analogs include:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents Source
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C₆H₁₀ClF₂N 169.6 Difluoromethyl group SpiroChem AG
4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride Not specified ~200 (estimated) Fluorine on bicyclo, piperidine base Enamine Ltd
Ethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.655 Ester group, bicyclo-linked amine SpiroChem AG
3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride C₆H₁₁ClFN 151.609 Fluoromethyl group SpiroChem AG

Key Observations :

  • Fluorination: Fluorinated derivatives (e.g., SPC-a947, SPC-a950) exhibit enhanced metabolic stability and lipophilicity compared to the non-fluorinated target compound. The electron-withdrawing fluorine atom may also influence hydrogen-bonding interactions .
  • Ester vs. Lactam : Ethyl carboxylate analogs (e.g., SPC-a849a) serve as prodrugs, whereas the piperidin-2-one lactam in the target compound provides inherent stability and polarity due to its cyclic amide structure .
  • Piperidin-2-one vs.

Physicochemical Properties

  • Solubility: Hydrochloride salts universally improve water solubility. The lactam ring in the target compound may reduce logP compared to hydrocarbon-rich analogs like SPC-a956 (1-bicyclo[1.1.1]pent-1-yl-Ethanone, logP ~1.5 estimated).
  • Stability : The strained bicyclo[1.1.1]pentane core is generally stable under physiological conditions, but electron-deficient substituents (e.g., fluorine) may enhance oxidative stability .

Q & A

Q. Optimization Parameters :

ParameterOptimal ConditionImpact on Yield/Purity
SolventDry THF or DCMMinimizes side reactions
Temperature0–5°C (amine coupling step)Prevents racemization
CatalystPalladium-based for cross-couplingEnhances regioselectivity
PurificationColumn chromatography (silica)Removes unreacted intermediates

Which spectroscopic and computational techniques are most effective for structural characterization?

Basic Research Question
Characterization requires a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm bicyclo[1.1.1]pentane geometry and amine/piperidinone connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C9H15ClN2O requires m/z ≈ 202.0874 for [M+H]+).
  • X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles/strain energy .

Q. Key Spectral Benchmarks :

TechniqueExpected Signal/Feature
1H NMRδ 1.8–2.1 ppm (bridgehead protons)
IR1670 cm⁻¹ (C=O stretch of piperidinone)
HRMSExact mass match within 3 ppm error

How can researchers resolve contradictions between in vitro and in vivo biological activity data?

Advanced Research Question
Discrepancies often arise from bioavailability or assay variability. Methodological approaches include:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsomes) and blood-brain barrier permeability.
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results.
  • Dose-Response Refinement : Conduct tiered testing:
    • In vitro : Cell-based assays (e.g., neuroprotection models).
    • Ex vivo : Tissue-level efficacy (e.g., rat hippocampal slices).
    • In vivo : Rodent behavioral models with pharmacokinetic monitoring.
  • Structural Analog Comparison : Benchmark against bicyclo[2.2.1]heptane derivatives with documented CNS activity .

What strategies are recommended for assessing metabolic stability in preclinical models?

Advanced Research Question
Evaluate metabolic pathways using:

  • In vitro Hepatic Models :
    • Liver Microsomes : Incubate with NADPH to quantify parent compound depletion.
    • CYP450 Inhibition Assays : Identify enzyme interactions (e.g., CYP3A4/2D6).
  • In silico Tools : Predict metabolic hotspots (e.g., Site of Metabolism via MetaSite).
  • Isotope Tracing : Use 14C-labeled compound to track metabolite distribution in rodents.

Q. Key Stability Metrics :

ParameterAcceptable ThresholdMethod
Half-life (t1/2)>60 min (human microsomes)LC-MS quantification
Clint (µL/min/mg)<30 (low clearance)In vitro intrinsic clearance
Plasma Protein Binding<90% (to ensure free fraction)Equilibrium dialysis

How to design structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question
Focus on modifying key regions while preserving the bicyclo[1.1.1]pentane core:

  • Region 1 (Amine substituent) : Replace the 3-amino group with methyl, acetyl, or aryl groups.
  • Region 2 (Piperidinone) : Explore N-alkylation or ring expansion to morpholinone.
  • Region 3 (Bicyclo core) : Test saturated vs. unsaturated bridge variants.

Q. Example SAR Table :

DerivativeModificationBioactivity (IC50, nM)
Parent CompoundNone150 (Target Enzyme X)
Methylated Amine-NH2 → -NHCH390
N-Acetyl Piperidinone-OCH3 → -OAc320
Bicyclo[2.2.1] AnalogBicyclo[1.1.1] → [2.2.1]Inactive

Key Insight : The bicyclo[1.1.1]pentane’s strain energy (~30 kcal/mol) enhances binding affinity compared to bulkier analogs .

What environmental impact assessment methods apply to this compound?

Advanced Research Question
Follow ecotoxicological frameworks such as:

  • OECD Guidelines : Test biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC50).
  • Bioaccumulation Potential : Calculate logP (optimal <3.5) and BCF (bioconcentration factor).
  • Abiotic Degradation : Monitor hydrolysis/photolysis rates under simulated environmental conditions.

Q. Environmental Data Requirements :

ParameterMethodRegulatory Threshold
LogD (pH 7.4)Shake-flask HPLC<3.0
EC50 (Algae)OECD 201>100 mg/L
PersistenceOECD 309 (water-sediment)t1/2 < 40 days

Reference Project INCHEMBIOL for long-term ecosystem monitoring protocols .

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